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Compound of Interest

Compound Name: Fuberidazole

Cat. No.: B1674173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Fuberidazole, a benzimidazole-based fungicide. The information presented herein is intended

to support research, development, and quality control activities involving this compound.

Mass Spectrometry (MS)
Mass spectrometry data is critical for the confirmation of the molecular weight and

fragmentation pattern of Fuberidazole.

Table 1: Mass Spectrometry Data for Fuberidazole
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Parameter Value Source

Molecular Formula C₁₁H₈N₂O PubChem[1]

Molecular Weight 184.19 g/mol PubChem[1]

GC-MS (Electron Ionization)

Top Peak (m/z) 184 PubChem[1]

2nd Highest Peak (m/z) 155 PubChem[1]

3rd Highest Peak (m/z) 156 PubChem[1]

LC-MS (Electrospray

Ionization)

Precursor Ion [M+H]⁺ (m/z) 185.071 PubChem[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
A general method for the analysis of Fuberidazole and its metabolites by GC-MS has been

described.[2]

Instrumentation: An HP-5 MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness)

is utilized.[2]

Injection: A 2-μL sample is injected in splitless mode.[2]

Oven Temperature Program:

Initial temperature of 70°C, held for 2 minutes.[2]

Ramp to 150°C at a rate of 25°C/min.[2]

Ramp to 200°C at a rate of 3°C/min.[2]

Ramp to 280°C at a rate of 8°C/min, held for 10 minutes.[2]
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Metabolite Identification: The NIST and Wiley libraries are used for the identification of

biotransformation products.[2] The base peak for Fuberidazole is observed at m/z 184.[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in the

Fuberidazole molecule. While a complete peak table is not publicly available, the following

information can be inferred from the structure and general spectroscopic principles.

Table 2: Expected Infrared Absorption Bands for Fuberidazole

Wavenumber Range (cm⁻¹) Functional Group Vibration Type

3400-3200 N-H (imidazole) Stretching

3100-3000 C-H (aromatic, furan) Stretching

1650-1500
C=C, C=N (aromatic,

imidazole, furan)
Stretching

1300-1000 C-O-C (furan) Stretching

900-675 C-H (aromatic, furan) Out-of-plane bending

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
For solid samples like Fuberidazole, the KBr pellet method is a common technique for

obtaining an IR spectrum.[1]

Sample Preparation:

A small amount of Fuberidazole is finely ground with spectroscopic grade potassium

bromide (KBr) in a mortar and pestle.

The mixture is then compressed under high pressure using a hydraulic press to form a

thin, transparent pellet.

Analysis:
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The KBr pellet is placed in the sample holder of an FTIR spectrometer.

A background spectrum of a blank KBr pellet is typically recorded first and subtracted from

the sample spectrum.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the Fuberidazole molecule. While specific experimental data from public sources is limited,

general chemical shift regions for the different proton and carbon environments can be

predicted.

¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shift Ranges for Fuberidazole

Proton Environment Predicted Chemical Shift (δ, ppm)

N-H (imidazole) 12.0 - 14.0

Aromatic-H (benzimidazole) 7.0 - 8.0

Furan-H 6.5 - 7.8

¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Fuberidazole

Carbon Environment Predicted Chemical Shift (δ, ppm)

C=N (imidazole) 140 - 150

Aromatic-C (benzimidazole) 110 - 145

Furan-C 110 - 145

Experimental Protocol: NMR Spectroscopy
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Detailed experimental parameters for obtaining NMR spectra of benzimidazole derivatives have

been reported.[3]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[3]

Sample Preparation: The Fuberidazole sample is dissolved in a suitable deuterated solvent,

such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

Data Acquisition:

For ¹H NMR, typical parameters include a spectral width of around 4800 Hz.[3]

For ¹³C NMR, a spectral width of approximately 21 kHz is common, with broadband proton

decoupling (e.g., WALTZ-16) applied.[3]

Referencing: Chemical shifts are referenced to an internal standard, such as

tetramethylsilane (TMS), or to the residual solvent peak.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

compound like Fuberidazole.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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